Monotridecyl phosphate
Description
Monotridecyl phosphate (CAS 5116-94-9), also known as tridecyl phosphate or phosphoric acid tridecyl ester, is a monoalkyl phosphate ester with the molecular formula C₁₃H₂₉O₄P . It is synthesized via the esterification of phosphoric acid with tridecanol (C₁₃H₂₇OH), resulting in a structure where one hydroxyl group of the phosphate is replaced by a tridecyl chain. This compound is widely utilized as an emulsifier, surfactant, or corrosion inhibitor in industrial formulations, including agrochemicals, lubricants, and refrigeration oils . Its amphiphilic nature, derived from the hydrophobic tridecyl chain and hydrophilic phosphate group, enables effective interfacial activity in multiphase systems.
Properties
IUPAC Name |
tridecyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJQCIFYLSXSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042169 | |
| Record name | Monotridecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tridecyl acid phosphate appears as a liquid. May severely irritate skin, eyes or mucous membranes., Liquid | |
| Record name | TRIDECYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tridecanol, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4200-55-9; 5116-94-9, 5116-94-9, 68412-63-5, 56831-62-0 | |
| Record name | TRIDECYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tridecanol, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5116-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monotridecyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, C12-15-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tridecanol, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, C12-15-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tridecanol, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monotridecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Tridecanol, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecan-1-yl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOTRIDECYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNC97HUU04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Surfactant Properties
Monotridecyl phosphate is primarily recognized for its surfactant properties. As an amphiphilic molecule, it can reduce surface tension between liquids and solids, making it valuable in various formulations.
- Emulsification : MTP is used in the formulation of emulsions, which are mixtures of oil and water. Its ability to stabilize these mixtures makes it essential in cosmetic and personal care products.
- Detergency : The compound's surfactant characteristics allow it to function effectively as a detergent, aiding in the removal of dirt and grease from surfaces.
Agricultural Applications
In agriculture, MTP serves as a potential agent for improving nutrient uptake and enhancing crop yields.
- Phosphate Solubilization : MTP can be utilized in conjunction with phosphate-solubilizing microorganisms (PSMs) to enhance phosphorus availability in soils. PSMs convert insoluble phosphates into forms that plants can absorb, thereby improving overall nutrient efficiency and promoting plant growth .
- Fertilizer Formulations : Innovative formulations incorporating MTP can enhance the agronomic efficiency of phosphate fertilizers. This includes the development of fertilizers that release nutrients more effectively over time .
Pharmaceutical Applications
This compound has been studied for its potential use in drug delivery systems.
- Drug Encapsulation : Its surfactant properties facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs that require effective delivery mechanisms.
- Biocompatibility : Research indicates that MTP exhibits biocompatibility, making it a candidate for use in pharmaceutical formulations aimed at minimizing toxicity while maximizing therapeutic effects.
Material Science
MTP is also explored within the realm of material science due to its chemical properties.
- Polymer Additive : It can be used as an additive in polymer formulations to enhance mechanical properties or modify surface characteristics. This application is crucial in developing advanced materials with tailored properties for specific uses.
- Coatings : The compound's ability to form stable films makes it suitable for use in coatings that require durability and resistance to environmental factors.
Case Study 1: Enhancing Crop Yield with PSMs
A study highlighted the effectiveness of using MTP alongside specific PSMs to improve phosphorus availability in low-phosphorus soils. The results demonstrated a significant increase in crop yield compared to conventional fertilization methods .
Case Study 2: Drug Delivery Systems
Research on drug delivery systems incorporating MTP showed improved solubility and stability for hydrophobic drugs. The findings indicated that formulations using MTP could enhance the therapeutic efficacy of these drugs while reducing side effects .
Chemical Reactions Analysis
Hydrolysis and Stability
Monotridecyl phosphate undergoes hydrolysis in aqueous environments, influenced by pH and temperature:
Mechanistic Pathways
-
Acidic/Basic Hydrolysis :
Stability Data
| Condition | Hydrolysis Rate (k, s⁻¹) | Half-Life |
|---|---|---|
| Neutral pH, 25°C | ~2 × 10⁻²⁰ | ~1.1 × 10¹² yrs |
| 1 M NaOH, 25°C | 5 × 10⁻¹⁸ | ~4.4 × 10⁹ yrs |
Hydrolysis accelerates in alkaline conditions but remains negligible without catalysts .
Biological and Enzymatic Interactions
Mammalian esterases catalyze this compound hydrolysis:
Metabolic Pathways
-
Phase I Metabolism : Esterases cleave the phosphate ester bond, yielding tridecanol and inorganic phosphate .
-
Toxicity Profile : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but potential membrane disruption at high concentrations .
Comparative Analysis of Reaction Pathways
| Reaction Type | Conditions | Primary Products | Catalysts/Inhibitors |
|---|---|---|---|
| Phosphation | POCl₃, 60–80°C | Mono-/diester mixture | Base (KOH) |
| Acidic Hydrolysis | pH < 3 | Tridecanol + H₃PO₄ | H⁺ |
| Enzymatic Hydrolysis | Physiological | Tridecanol + PO₄³⁻ | Esterases |
| Alkaline Degradation | pH > 10 | Inorganic phosphate salts | OH⁻ |
Comparison with Similar Compounds
Comparison with Similar Compounds
Monotridecyl phosphate belongs to the alkyl phosphate ester family, which includes mono-, di-, and triesters with varying alkyl chain lengths. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
*Thermal stability inferred from chain length and literature on phosphate esters .

Key Findings
Alkyl Chain Length vs. Solubility: Shorter chains (e.g., monomethyl phosphate) exhibit higher water solubility due to reduced hydrophobicity . Longer chains (e.g., monostearyl phosphate) are lipophilic, making them suitable for non-polar matrices like lubricants .
Esterification Degree vs. Reactivity: Monoesters (e.g., this compound) retain acidic protons, enabling pH-dependent solubility and ion-exchange capacity . Triesters (e.g., trimethyl phosphate) lack acidic protons, rendering them hydrolysis-resistant but less reactive in aqueous systems .
Thermal Stability: Longer alkyl chains (C₁₈) enhance thermal resistance by reducing molecular mobility, as seen in monostearyl phosphate (>200°C) vs. This compound (~150–200°C) . Triesters like trioctadecyl phosphate exhibit superior stability (>250°C) due to steric protection of the phosphate core .
Industrial Applications: this compound balances moderate hydrophobicity and thermal stability, ideal for emulsifiable agrochemical formulations . Trioctadecyl phosphate’s high stability suits high-temperature lubricants, whereas trimethyl phosphate’s volatility limits it to low-temperature uses .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Monotridecyl phosphate in environmental samples?
- Methodology : Use colorimetric spectrophotometry with vanadomolybdate reagent to form a yellow complex, measurable at 400–450 nm. Prepare calibration curves using standard solutions of known phosphate concentrations (e.g., monobasic potassium phosphate). Ensure sample digestion for total phosphate analysis by adjusting pH to 6–7 and using sulfuric acid for hydrolysis .
- Validation : Calculate confidence intervals (95%) and use regression analysis (e.g., LINEST in Excel) to determine slope, intercept, and R² values for linearity .
Q. How can researchers determine the purity of synthesized this compound?
- Methodology : Employ the USP assay for total phosphate, which involves reacting the compound with 1,2,4-aminonaphtholsulfonic acid to produce a colorimetric signal. Compare against a standard curve of monobasic potassium phosphate (0.11 mg/mL) .
- Precision : Perform triplicate measurements and use statistical tools (e.g., standard deviation) to assess batch consistency .
Q. What precautions are critical for accurate measurement of phosphate-containing compounds like this compound?
- Protocol :
Avoid cross-contamination by using fresh pipette tips for each sample.
Adjust pH to 6–7 for strongly buffered samples to prevent interference .
Use Master Mix preparation for reagent consistency in high-throughput assays .
Q. Which statistical methods validate phosphate quantification in experimental data?
- Approach :
- Calculate mean and standard deviation for replicate measurements.
- Apply linear regression (y = mx + b) to calibration curves, reporting R² ≥ 0.99 for reliability.
- Use LINEST to propagate error margins for low-concentration samples .
Advanced Research Questions
Q. How can researchers design experiments to assess the endocrine-disrupting potential of this compound?
- Framework : Follow the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP), which includes:
In vitro assays : Receptor binding (e.g., estrogen, androgen receptors) and transcriptional activation tests.
In vivo models : Zebrafish development studies or rodent uterotrophic assays.
- Reference the EDSP’s "Universe of Chemicals" list, where this compound is flagged for screening .
Q. What strategies resolve contradictions in toxicity data for phosphate derivatives like this compound?
- Analysis :
- Conduct meta-analyses to identify confounding variables (e.g., dose-response thresholds, coexposure to other organophosphates).
- Use mechanistic studies (e.g., RNA sequencing in model organisms) to clarify biological pathways .
Q. How can degradation pathways of this compound in aquatic systems be evaluated?
- Protocol :
Simulate hydrolysis under varying pH and temperature conditions.
Track degradation products via LC-MS or spectrophotometry.
Compare with known phosphate ester degradation kinetics (e.g., half-life in alkaline conditions) .
Q. What integrated approaches combine computational and experimental data in toxicokinetic studies of this compound?
- Methodology :
- Use PubChem or ChEMBL for structure-activity relationship (SAR) modeling.
- Validate predictions with in vitro hepatocyte metabolism assays and in vivo tissue distribution studies .
Q. How does this compound contribute to environmental phosphate loads, and what analytical frameworks assess its impact?
- Assessment :
Quantify this compound in wastewater using EPA Method 365.1 (spectrophotometric detection).
Model eutrophication risk via stoichiometric analysis (e.g., Redfield ratio for N:P balance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
